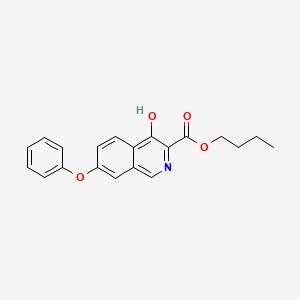![molecular formula C8H12N4O5 B8414582 1-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-1H-1,2,3-triazole-4-carboxamide](/img/structure/B8414582.png)
1-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-1H-1,2,3-triazole-4-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-1H-1,2,3-triazole-4-carboxamide is a synthetic nucleoside analog known for its broad-spectrum antiviral activity. It has been extensively studied for its potential to inhibit various DNA and RNA viruses, making it a valuable compound in antiviral research .
Preparation Methods
The synthesis of 1-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-1H-1,2,3-triazole-4-carboxamide involves several steps. One common method is the chemoenzymatic synthesis, which includes the preparation of various amides of 1H-1,2,4-triazole-3-carboxylic acid and its 5-substituted analogues Industrial production methods often involve the use of biotechnological techniques to prepare intermediates like 1-beta-D-ribofuranozyl-1,2,4-triazole-3-carbonitryl .
Chemical Reactions Analysis
1-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-1H-1,2,3-triazole-4-carboxamide undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include carbonyldiimidazole and nucleoside phosphorylase . The major products formed from these reactions are often analogues of the original compound, which can be further modified for enhanced antiviral activity .
Scientific Research Applications
1-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-1H-1,2,3-triazole-4-carboxamide has a wide range of scientific research applications. In chemistry, it is used to study the synthesis and modification of nucleoside analogs . In biology and medicine, it is known for its antiviral properties, particularly against influenza, herpes, and hepatitis viruses . The compound is also used in the development of antiviral drugs and as a tool for understanding viral replication mechanisms .
Mechanism of Action
The mechanism of action of 1-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-1H-1,2,3-triazole-4-carboxamide involves its incorporation into viral RNA, leading to the inhibition of viral replication . The compound targets viral RNA polymerase, causing lethal mutagenesis of the viral genome . This results in the suppression of viral infections and the prevention of viral proliferation .
Comparison with Similar Compounds
1-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-1H-1,2,3-triazole-4-carboxamide is often compared with other nucleoside analogs like ribavirin, which also exhibits broad-spectrum antiviral activity . Similar compounds include 1-beta-D-ribofuranosyl-1H-1,2,4-triazole-3-carboxamide and its various analogues . The uniqueness of this compound lies in its specific structure, which allows for effective incorporation into viral RNA and subsequent inhibition of viral replication .
Properties
Molecular Formula |
C8H12N4O5 |
|---|---|
Molecular Weight |
244.20 g/mol |
IUPAC Name |
1-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]triazole-4-carboxamide |
InChI |
InChI=1S/C8H12N4O5/c9-7(16)3-1-12(11-10-3)8-6(15)5(14)4(2-13)17-8/h1,4-6,8,13-15H,2H2,(H2,9,16)/t4-,5-,6-,8-/m1/s1 |
InChI Key |
LESHQDQAGXBXIL-UAKXSSHOSA-N |
Isomeric SMILES |
C1=C(N=NN1[C@H]2[C@@H]([C@@H]([C@H](O2)CO)O)O)C(=O)N |
Canonical SMILES |
C1=C(N=NN1C2C(C(C(O2)CO)O)O)C(=O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


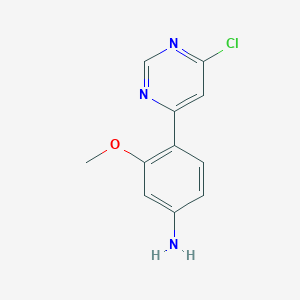
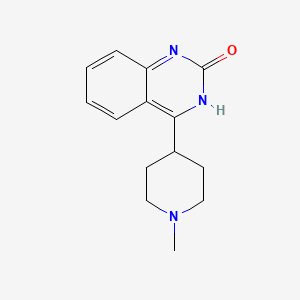
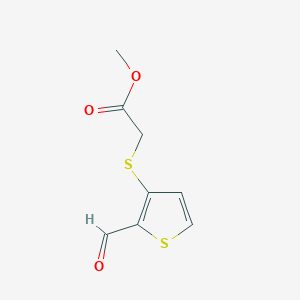
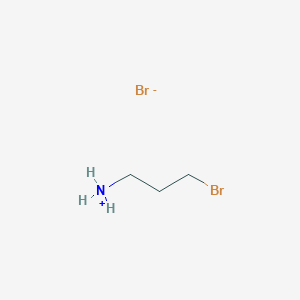
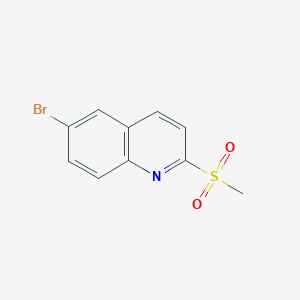
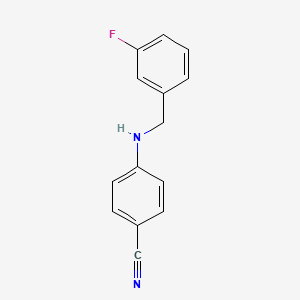

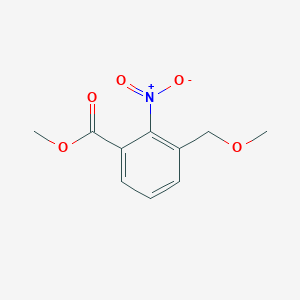
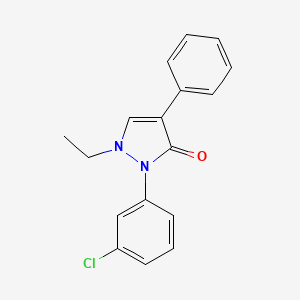
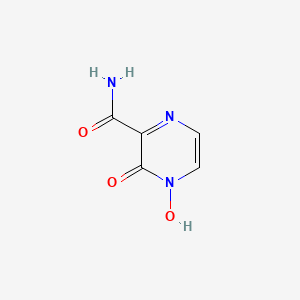
![2-Hydroxymethyl-3-methylthiazolo[3,2-a]benzoimidazole](/img/structure/B8414588.png)
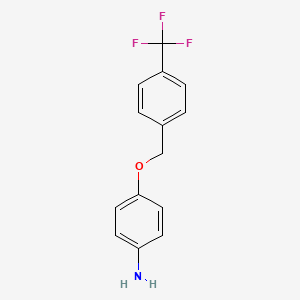
![3-Mercapto-5-methoxybenzo[b]thiophene-2-carboxamide](/img/structure/B8414600.png)
